molecular formula C7H6ClNO B3146436 4-Chloro-3-methylpicolinaldehyde CAS No. 59886-86-1

4-Chloro-3-methylpicolinaldehyde

Cat. No.: B3146436
CAS No.: 59886-86-1
M. Wt: 155.58 g/mol
InChI Key: DDKVDOPWSOTGCY-UHFFFAOYSA-N
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Description

4-Chloro-3-methylpicolinaldehyde is a chemical compound offered for research and development purposes. It is structurally characterized as a pyridine derivative, a class of heterocyclic compounds known for their utility in synthetic organic chemistry. As a multifunctional building block, it contains both an aldehyde group and a chloro substituent on the pyridine ring, which can serve as reactive sites for further chemical modifications. Such molecules are frequently employed in pharmaceutical research, agrochemical development, and materials science for the construction of more complex molecular architectures. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet (SDS) before use. The specific physical and chemical properties, applications, and safety profile of this compound should be confirmed through further scientific literature and internal validation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-methylpyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5-6(8)2-3-9-7(5)4-10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKVDOPWSOTGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Investigative Studies on the Reactivity and Chemical Transformations of 4 Chloro 3 Methylpicolinaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group in 4-chloro-3-methylpicolinaldehyde is a primary site for a variety of chemical transformations, including condensation reactions, oxidations, reductions, and nucleophilic additions.

Condensation Reactions and Imine Formation

The reaction of aldehydes with primary amines to form imines, or Schiff bases, is a fundamental and reversible acid-catalyzed reaction. nrochemistry.com The optimal pH for imine formation is typically around 5. At lower pH values, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the intermediate's hydroxyl group, preventing its elimination as water. nrochemistry.com

In the case of this compound, condensation with various primary amines can be expected to proceed under these conditions to yield the corresponding imines. This reaction is crucial for the synthesis of more complex molecules, including various heterocyclic structures. For instance, the condensation of a related substituted aldehyde with an amine can be a key step in the synthesis of pyrrolidinone derivatives. The resulting imine can undergo further reactions, such as cycloadditions, to generate diverse molecular scaffolds. libretexts.org

ReactantProductReaction ConditionsReference
This compound, Primary Amine (R-NH2)N-((4-chloro-3-methylpyridin-2-yl)methylene)alkanamineMildly acidic (pH ~5) nrochemistry.com
This compound, AnilineN-((4-chloro-3-methylpyridin-2-yl)methylene)anilineAcid catalyst, removal of water libretexts.org

Table 1: Representative Condensation Reactions and Imine Formation

Oxidation Pathways to Carboxylic Acid Derivatives

Aldehydes can be readily oxidized to carboxylic acids using strong oxidizing agents. Potassium permanganate (B83412) (KMnO₄) is a powerful and common reagent for this transformation. libretexts.org The reaction is typically carried out under basic, acidic, or neutral conditions. Under these conditions, the aldehyde group of this compound would be oxidized to a carboxylic acid, yielding 4-chloro-3-methylpicolinic acid. The reaction conditions, such as the solvent and temperature, are critical to ensure selective oxidation without affecting other parts of the molecule. lookchem.com

Oxidizing AgentProductReaction ConditionsReference
Potassium Permanganate (KMnO₄)4-Chloro-3-methylpicolinic acidBasic, acidic, or neutral solution libretexts.org
Jones Reagent (CrO₃/H₂SO₄)4-Chloro-3-methylpicolinic acidAcetoneGeneral knowledge

Table 2: Oxidation of this compound

Reduction Reactions to Alcohol Derivatives

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose. masterorganicchemistry.comyoutube.com It effectively reduces aldehydes and ketones without affecting more robust functional groups like esters and amides. The reduction of this compound with NaBH₄ would yield (4-chloro-3-methylpyridin-2-yl)methanol. This reaction is typically performed in alcoholic solvents like methanol (B129727) or ethanol. harvard.edu

Reducing AgentProductReaction ConditionsReference
Sodium Borohydride (NaBH₄)(4-chloro-3-methylpyridin-2-yl)methanolMethanol or Ethanol masterorganicchemistry.comharvard.edu
Lithium Aluminum Hydride (LiAlH₄)(4-chloro-3-methylpyridin-2-yl)methanolAnhydrous ether or THFGeneral knowledge

Table 3: Reduction of this compound

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles. organic-chemistry.org These reactions are fundamental for carbon-carbon bond formation.

Grignard Reaction: Grignard reagents (R-MgX) are potent nucleophiles that readily add to aldehydes to form secondary alcohols after an acidic workup. youtube.comrsc.org The reaction of this compound with a Grignard reagent would produce a secondary alcohol with a new alkyl or aryl group attached to the former carbonyl carbon.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions are powerful methods for converting aldehydes into alkenes. The Wittig reaction utilizes a phosphonium (B103445) ylide, masterorganicchemistry.comwikipedia.orgorganic-chemistry.org while the Horner-Wadsworth-Emmons (HWE) reaction employs a phosphonate (B1237965) carbanion. nrochemistry.comyoutube.comwikipedia.orgorganicchemistrydata.orgorganic-chemistry.org The HWE reaction often provides better yields and easier purification. Both reactions would convert the aldehyde group of this compound into a vinyl group with a specific stereochemistry depending on the reagents and reaction conditions.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) to an aldehyde, typically catalyzed by a base, yields a cyanohydrin. libretexts.orgyoutube.comlibretexts.orgyoutube.comyoutube.com This reaction with this compound would result in the formation of 2-(4-chloro-3-methylpyridin-2-yl)-2-hydroxyacetonitrile. Cyanohydrins are versatile intermediates that can be further transformed into other functional groups.

Nucleophile/ReagentProduct TypeGeneral ConditionsReference
Grignard Reagent (R-MgX)Secondary AlcoholAnhydrous ether or THF, followed by acid workup youtube.comrsc.org
Wittig Reagent (Ph₃P=CHR)AlkeneAnhydrous THF or ether masterorganicchemistry.comwikipedia.orgorganic-chemistry.org
HWE Reagent ((RO)₂P(O)CH₂R')AlkeneBase (e.g., NaH, BuLi) in an appropriate solvent nrochemistry.comyoutube.comwikipedia.orgorganicchemistrydata.orgorganic-chemistry.org
Cyanide (NaCN or KCN)CyanohydrinAqueous acid (pH ~4-5) libretexts.orgyoutube.comlibretexts.orgyoutube.comyoutube.com

Table 4: Nucleophilic Addition Reactions of the Aldehyde Group

Transformations Involving the Chlorine Substituent

The chlorine atom on the pyridine (B92270) ring is a key site for functionalization through nucleophilic aromatic substitution reactions, particularly those catalyzed by transition metals.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The chlorine atom at the 4-position of the pyridine ring can be replaced by various nucleophiles. This transformation is often facilitated by transition metal catalysts, which have significantly expanded the scope and applicability of these reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. organic-chemistry.orgorganicchemistrydata.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.org It allows for the coupling of aryl halides with a wide range of primary and secondary amines. Applying this reaction to this compound would enable the synthesis of various 4-amino-3-methylpicolinaldehyde derivatives.

Suzuki Coupling: The Suzuki reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an aryl or vinyl halide. libretexts.orglookchem.commasterorganicchemistry.comorganic-chemistry.orgudel.edu This versatile reaction is widely used to form carbon-carbon bonds. This compound could be coupled with various boronic acids or their esters to introduce new aryl or vinyl substituents at the 4-position of the pyridine ring.

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide. libretexts.orgorganic-chemistry.orgwikipedia.orgnih.govnih.gov While organotin reagents are toxic, this reaction is highly effective for forming carbon-carbon bonds and is tolerant of many functional groups.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgrsc.orgnih.govwikipedia.orgorganic-chemistry.org This would allow for the introduction of an alkyne moiety at the 4-position of the pyridine ring.

Ullmann Condensation: This copper-catalyzed reaction allows for the formation of aryl ethers, thioethers, and amines from aryl halides. wikipedia.orgmdpi.comnih.govmdpi.com Though it often requires harsher conditions than palladium-catalyzed reactions, it remains a useful method for certain transformations.

Reaction NameCoupling PartnerCatalyst SystemProduct TypeReference
Buchwald-Hartwig AminationPrimary/Secondary AminePd catalyst with phosphine (B1218219) ligand, Base4-Amino derivative organic-chemistry.orgorganicchemistrydata.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.org
Suzuki CouplingBoronic Acid/EsterPd catalyst, Base4-Aryl/Vinyl derivative libretexts.orglookchem.commasterorganicchemistry.comorganic-chemistry.orgudel.edu
Stille CouplingOrganostannanePd catalyst4-Aryl/Vinyl/Alkyl derivative libretexts.orgorganic-chemistry.orgwikipedia.orgnih.govnih.gov
Sonogashira CouplingTerminal AlkynePd catalyst, Cu(I) co-catalyst, Base4-Alkynyl derivative organic-chemistry.orgrsc.orgnih.govwikipedia.orgorganic-chemistry.org
Ullmann CondensationAlcohol/Thiol/AmineCu catalyst, Base4-Oxy/Thio/Amino derivative wikipedia.orgmdpi.comnih.govmdpi.com

Table 5: Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds between an organohalide and an organoboron compound. wikipedia.orgmasterorganicchemistry.com For this compound, the chloro-substituent on the pyridine ring serves as the halide partner.

The general mechanism involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The presence of a base is crucial for the transmetalation step. wikipedia.org

While specific studies on this compound are not extensively documented, research on other aryl chlorides, including polychlorinated pyridines, provides insight into the expected reactivity. nih.gov The coupling of aryl chlorides is generally more challenging than that of bromides or iodides but can be achieved with suitable catalyst systems, often employing electron-rich, bulky phosphine ligands. youtube.com These ligands facilitate the oxidative addition step, which is often the rate-limiting step for less reactive aryl chlorides. youtube.com

A typical Suzuki-Miyaura reaction involving a chloro-heteroaromatic compound like this compound would be conducted with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides This table presents generalized conditions based on reactions with similar substrates, as specific data for this compound is not readily available in the reviewed literature.

Catalyst / LigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10085-95
Pd₂(dba)₃ / XPhosK₂CO₃Dioxane80-11080-98
[Pd(allyl)Cl]₂ / cataCXium ANaOtBuToluene10075-90

Ligand-Enabled Reactivity at the Chloro Position

The reactivity of the C-Cl bond in this compound in cross-coupling reactions is highly dependent on the choice of ligand coordinated to the palladium catalyst. The challenges associated with coupling aryl chlorides, such as the slow rate of oxidative addition, can be overcome by using specialized ligands. nih.gov

Bulky, electron-rich phosphine ligands, such as biarylphosphines (e.g., SPhos, XPhos) or dialkylphosphinobiphenyls, are particularly effective. nih.govyoutube.com These ligands stabilize the palladium(0) species and promote the cleavage of the strong C-Cl bond. The use of N-heterocyclic carbene (NHC) ligands has also emerged as a powerful strategy for activating aryl chlorides.

Ligands can also influence the selectivity of a reaction. In molecules with multiple halide positions, a carefully chosen ligand can enable site-selective coupling. Current time information in Kuala Lumpur, MY. While this compound has only one chloro position, the principle of ligand-enabled reactivity is crucial for achieving high efficiency and yield, preventing unwanted side reactions like catalyst deactivation or protodehalogenation. nih.gov The Lewis basic nitrogen of the pyridine ring can potentially coordinate to the palladium center and inhibit reactivity, a challenge that can be mitigated by using bulky ligands that sterically disfavor such coordination. nih.gov

Reactivity of the Methyl Group at the 3-Position

Side-Chain Functionalization (e.g., Halogenation, Oxidation)

The methyl group at the 3-position is benzylic-like and susceptible to free-radical halogenation and oxidation.

Halogenation: Free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN), can introduce a halogen to the methyl group. This reaction transforms the methyl group into a more versatile handle for further synthetic modifications. The resulting halomethylpyridine derivative is a potent electrophile. researchgate.net

Oxidation: The methyl group can be oxidized to a variety of functional groups. Partial oxidation to an aldehyde is a significant challenge due to the risk of overoxidation to the carboxylic acid. nih.gov However, specific methods have been developed for this transformation. One approach involves electrochemical oxidation in an appropriate solvent like methanol to form an acetal, which can then be hydrolyzed to the aldehyde. nih.gov More vigorous oxidation, for instance with potassium permanganate (KMnO₄) or by using halogen oxidizing agents in the presence of actinic radiation, can convert the methyl group directly to a carboxylic acid. google.com

Acidic Proton Abstraction and Anion Chemistry

The protons on the methyl group of 3-methylpyridine (B133936) (3-picoline) derivatives are weakly acidic. wikipedia.org They can be abstracted by a strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA), to generate a picolyl anion. This nucleophilic species can then react with various electrophiles.

For this compound, this reaction is complicated by the presence of the electrophilic aldehyde group. The strong base required to deprotonate the methyl group would readily add to the aldehyde carbonyl in a competing nucleophilic addition reaction. To achieve selective methyl deprotonation, the aldehyde group would likely need to be protected first, for example, as an acetal. Following protection, the picolyl anion could be generated and reacted with an electrophile, with subsequent deprotection of the aldehyde to yield the desired product.

Electrophilic and Nucleophilic Behavior of the Pyridine Heterocycle

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This makes it generally resistant to electrophilic aromatic substitution but reactive towards nucleophiles. uoanbar.edu.iq

Electrophilic Behavior: The pyridine nitrogen deactivates the ring towards electrophiles, making reactions like nitration or Friedel-Crafts acylation very difficult and requiring harsh conditions. uoanbar.edu.iqquora.com When substitution does occur, it is directed to the C-3 (and C-5) position, as attack at C-2, C-4, or C-6 would lead to a highly unfavorable resonance structure with a positive charge on the electronegative nitrogen atom. quora.com In the case of this compound, the ring is already substituted, and further electrophilic substitution would be challenging.

Nucleophilic Behavior: The aldehyde group is a primary site for nucleophilic attack. wikipedia.orglibretexts.org Nucleophiles add to the electrophilic carbonyl carbon, breaking the C=O π-bond to form a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org This intermediate is then typically protonated to yield an alcohol. The reactivity of the aldehyde is enhanced by the electron-withdrawing nature of the pyridine ring and the chloro substituent.

The pyridine ring itself can undergo nucleophilic aromatic substitution, particularly at the C-2 and C-4 positions, which are activated by the ring nitrogen. The chloro group at the C-4 position of the title compound is therefore susceptible to displacement by strong nucleophiles.

Solvent and Temperature Effects on Reaction Outcomes and Selectivity

Solvent and temperature are critical parameters that can significantly influence the outcome, rate, and selectivity of reactions involving this compound.

Solvent Effects: The choice of solvent can affect reaction rates by stabilizing or destabilizing reactants, transition states, or intermediates. For cross-coupling reactions like the Suzuki-Miyaura coupling, a mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to dissolve both the organic and inorganic reagents. nih.gov In nucleophilic aromatic substitution reactions, polar aprotic solvents like DMF or DMSO can accelerate the reaction by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity. rsc.org The solubility of reagents and catalysts is a primary consideration in solvent selection. fishersci.co.uk

Temperature Effects: Reaction temperature directly impacts the reaction rate, with higher temperatures generally leading to faster reactions. However, temperature can also affect selectivity. At higher temperatures, less stable, kinetically favored products might isomerize to more stable, thermodynamically favored products. In reactions with multiple potential pathways, adjusting the temperature can favor one over the other. For instance, in side-chain halogenation, elevated temperatures are needed to promote the homolytic cleavage of the radical initiator, while in many cross-coupling reactions, heating is required to overcome the activation energy barrier, particularly for the oxidative addition and reductive elimination steps. nih.govfishersci.co.uk Conversely, some reactions, like those involving highly reactive organometallic intermediates, may require low temperatures to prevent decomposition and unwanted side reactions.

Mechanistic Investigations of Key Transformations

The chemical transformations of this compound are primarily governed by the reactivity of the chloropyridine ring and the picolinaldehyde functionality. Mechanistic investigations, by analogy with related compounds, suggest several key pathways.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The chlorine atom at the C4 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the ring nitrogen and the aldehyde group activates the ring towards attack by nucleophiles. The general mechanism proceeds via a two-step addition-elimination pathway.

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily disrupted. The negative charge is stabilized by resonance, with delocalization onto the electron-withdrawing nitrogen atom. In the subsequent step, the aromaticity is restored by the departure of the chloride leaving group, yielding the substituted product. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step of the reaction. nih.govyoutube.comnih.gov

Table 1: Proposed Mechanism for Nucleophilic Aromatic Substitution (SNAr)

StepDescriptionIntermediate/Transition State
1Nucleophilic attack at C4A Meisenheimer-like complex is formed, with the negative charge delocalized over the pyridine ring and the nitrogen atom.
2Departure of the leaving groupThe chloride ion is eliminated, restoring the aromaticity of the pyridine ring.

Nucleophilic Addition to the Aldehyde Group

The aldehyde functional group is a primary site for nucleophilic addition reactions. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond. Nucleophiles attack this carbon, leading to the formation of a tetrahedral alkoxide intermediate. youtube.comkhanacademy.orgyoutube.com Subsequent protonation of the alkoxide yields the final alcohol product. This mechanism is fundamental to reactions such as reductions with hydrides (e.g., NaBH₄) and additions of organometallic reagents (e.g., Grignard reagents). youtube.com

Table 2: Proposed Mechanism for Nucleophilic Addition to the Aldehyde

StepDescriptionIntermediate/Transition State
1Nucleophilic attack on the carbonyl carbonA tetrahedral alkoxide intermediate is formed.
2Protonation of the alkoxideThe alkoxide is protonated by a protic solvent or during acidic workup to give the alcohol product.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituted pyridine ring is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. libretexts.orglibretexts.orgyoutube.com These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these transformations involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a palladium(II) intermediate.

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C or C-N bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyoutube.com

Table 3: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

StepDescriptionPalladium Species
1Oxidative AdditionPd(0) is oxidized to a Pd(II) complex.
2TransmetalationThe organic group from the coupling partner replaces the halide on the Pd(II) complex.
3Reductive EliminationThe two organic fragments are coupled, and the Pd(II) complex is reduced back to Pd(0).

The specific ligands on the palladium catalyst play a crucial role in the efficiency and selectivity of these reactions. acs.org

Synthesis and Exploration of Derivatives and Analogs of 4 Chloro 3 Methylpicolinaldehyde

Positional Isomers and Their Distinct Reactivity Profiles

The reactivity of a substituted pyridine (B92270) is highly dependent on the relative positions of its substituents. The electronic and steric environment around the reactive sites, such as the nitrogen atom and the aldehyde group, dictates the course of chemical reactions.

6-Chloro-3-methylpicolinaldehyde presents a different reactivity profile due to the altered position of the chlorine atom. sigmaaldrich.comsigmaaldrich.com In this isomer, the chlorine is situated adjacent to the nitrogen atom, which significantly influences the electron density of the pyridine ring. This proximity can affect the nucleophilicity of the nitrogen and the electrophilicity of the aldehyde carbon.

The synthesis of such isomers often involves multi-step sequences starting from commercially available pyridines. For instance, a common strategy involves the chlorination and formylation of a corresponding methylpyridine precursor. The specific reagents and reaction conditions are crucial for achieving the desired regioselectivity.

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)
4-Chloro-3-methylpicolinaldehyde59886-86-1C7H6ClNO155.58
6-Chloro-3-methylpicolinaldehydeNot AvailableC7H6ClNO155.58

The synthetic routes to these isomers often require careful planning to introduce the functional groups in the correct order and at the desired positions. Protecting group strategies may be necessary to prevent unwanted side reactions.

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)
This compound59886-86-1C7H6ClNO155.58
4-Chloro-6-methylpicolinaldehydeNot AvailableC7H6ClNO155.58

Functional Group Analogs and Their Synthetic Utility

The aldehyde group in this compound is a key functional handle for a variety of synthetic transformations, allowing for the creation of a wide array of derivatives with potentially interesting chemical and biological properties.

Oxidation of the aldehyde group in this compound yields the corresponding 4-chloro-3-methylpicolinic acid. This carboxylic acid can then be converted into a variety of ester and amide derivatives. The synthesis of amides from carboxylic acids and amines can be achieved using activating reagents. nih.govmdpi.com Alternatively, the direct amidation of esters can be catalyzed by reagents like iron(III) chloride under solvent-free conditions. mdpi.com

These derivatives are valuable intermediates in their own right. For example, methyl 4-chloropicolinate can be synthesized from 2-picolinic acid through treatment with thionyl chloride followed by methanol (B129727). chemicalbook.com The ester and amide functionalities can be further modified or can participate in coupling reactions to build more complex molecules. The preparation of various ester derivatives for chromatographic analysis is a well-established field. researchgate.netaocs.org

Derivative TypeGeneral StructureSynthetic Precursor
EsterR-COOR'4-Chloro-3-methylpicolinic acid
AmideR-CONR'R''4-Chloro-3-methylpicolinic acid

The methyl group on the pyridine ring can also be a site for further functionalization. Halogenation of the methyl group can lead to the formation of halomethyl derivatives, such as fluoromethyl, chloromethyl, or bromomethyl analogs. These transformations can significantly alter the electronic properties and reactivity of the molecule. For instance, a deformylative halogenation of aldehydes can produce alkyl halides under oxidative conditions. nih.govnih.gov

The introduction of fluorine, in particular, is of great interest in medicinal chemistry due to its ability to modulate metabolic stability and binding affinity. The synthesis of such fluorinated analogs often requires specialized fluorinating reagents and careful control of reaction conditions.

Hybrid Structures Incorporating the this compound Moiety

The this compound scaffold can be incorporated into larger, more complex molecules, often referred to as hybrid structures. These structures are designed to combine the chemical features of the picolinaldehyde core with other pharmacophores or functional groups to achieve specific properties.

For example, the aldehyde can be used in multicomponent reactions to construct complex heterocyclic systems in a single step. nih.gov The chloro substituent provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. These synthetic strategies open up a vast chemical space for the design and synthesis of novel compounds with diverse potential applications.

Advanced Spectroscopic and Structural Characterization Methodologies for 4 Chloro 3 Methylpicolinaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectral Analysis for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring interactions. For 4-Chloro-3-methylpicolinaldehyde, the spectrum is expected to show three primary signals corresponding to the aldehyde proton, the two aromatic protons on the pyridine (B92270) ring, and the protons of the methyl group.

The aldehyde proton (CHO) is anticipated to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.9–10.1 ppm, due to the strong deshielding effect of the carbonyl group. The methyl group (CH₃) protons are expected to produce a singlet around δ 2.4–2.6 ppm. The two remaining protons on the pyridine ring are chemically distinct and should appear as two separate doublets, a consequence of being adjacent to each other. The proton at the C5 position is expected to resonate at approximately δ 7.5–7.7 ppm, while the proton at the C6 position, being adjacent to the nitrogen atom, would be further downfield, likely around δ 8.5–8.7 ppm.

Proton TypePredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aldehyde (CHO)9.9 – 10.1Singlet (s)
Aromatic (H6)8.5 – 8.7Doublet (d)
Aromatic (H5)7.5 – 7.7Doublet (d)
Methyl (CH₃)2.4 – 2.6Singlet (s)

Table 1: Predicted ¹H NMR Spectral Data for this compound.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. chemicalbook.com this compound possesses seven unique carbon atoms, and its ¹³C NMR spectrum is predicted to display seven distinct signals. The aldehyde carbonyl carbon (C=O) is the most deshielded, expected to appear in the δ 190–195 ppm region. The five carbons of the pyridine ring will have shifts influenced by the nitrogen atom and the chloro, methyl, and aldehyde substituents, appearing in the aromatic region (δ 120–160 ppm). The methyl carbon, being an sp³-hybridized carbon, will resonate at the most upfield position, typically around δ 15–20 ppm.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)190 – 195
C2 (C-CHO)152 – 156
C6150 – 153
C4 (C-Cl)145 – 148
C3 (C-CH₃)135 – 138
C5125 – 128
CH₃15 – 20

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's structural connectivity. nist.govbldpharm.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. chemicalbook.com A key expected correlation in the COSY spectrum of this compound would be a cross-peak between the signals of the H5 and H6 protons, confirming their adjacent positions on the pyridine ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. bldpharm.com It would show cross-peaks connecting the H5 signal to the C5 signal, the H6 signal to the C6 signal, and the methyl proton signal to the methyl carbon signal, allowing for definitive assignment of the protonated carbons. chemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons, which is vital for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. nist.gov Key HMBC correlations would include:

The aldehyde proton (CHO) to the C2 carbon.

The H5 proton to C3 and C4.

The H6 proton to C2 and C4.

The methyl protons (CH₃) to the C3 and C4 carbons.

Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula for this compound is C₇H₆ClNO, giving a molecular weight of 155.58 g/mol . chemicalbook.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 155. A characteristic feature would be the presence of an M+2 peak at m/z 157 with an intensity approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). libretexts.org

Common fragmentation pathways for this molecule would likely involve the loss of small, stable fragments. researchgate.netnih.gov

m/zPossible FragmentIdentity of Lost Fragment
155/157[C₇H₆ClNO]⁺Molecular Ion (M⁺)
126/128[C₆H₃ClN]⁺Loss of CHO
120[C₇H₆NO]⁺Loss of Cl
111[C₆H₆N]⁺Loss of Cl and CHO

Table 3: Predicted Major Fragmentation Peaks in the Mass Spectrum of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. chemicalbook.com This technique is excellent for identifying the functional groups present. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent feature would be a strong, sharp peak for the carbonyl (C=O) stretch of the aldehyde, typically appearing around 1700–1720 cm⁻¹. chemsrc.com Another diagnostic peak for the aldehyde is the C-H stretch, which usually appears as a pair of medium-intensity bands between 2700–2900 cm⁻¹. google.com Other expected absorptions include the aromatic C=C stretching vibrations in the 1400–1600 cm⁻¹ region, C-H stretches for the aromatic ring and methyl group just below 3000 cm⁻¹, and a C-Cl stretching band in the lower frequency region of the spectrum.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2900 – 3100C-H StretchAromatic & Methyl
2700 – 2900C-H StretchAldehyde
1700 – 1720C=O StretchAldehyde
1400 – 1600C=C StretchAromatic Ring
1000 – 1100C-Cl StretchAryl Halide

Table 4: Predicted Characteristic Infrared Absorption Bands for this compound.

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Packing

X-ray diffraction on a single crystal is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound could be grown, this technique would provide definitive data on bond lengths, bond angles, and torsional angles.

Based on the analysis of similar structures, it is expected that the pyridine ring would be essentially planar. researchgate.net X-ray analysis would confirm the relative positions of the substituents and the conformation of the aldehyde group relative to the ring. Furthermore, it would reveal how the molecules pack together in the crystal lattice, elucidating intermolecular interactions such as π-π stacking of the pyridine rings or halogen bonding involving the chlorine atom, which influence the material's bulk properties. libretexts.orgrsc.org

Advanced Techniques for Investigating Reaction Intermediates

The study of reaction mechanisms involving this compound necessitates the characterization of transient species that are often short-lived and present in low concentrations. The elucidation of these reaction intermediates is crucial for understanding reaction pathways, optimizing conditions, and controlling product selectivity. Advanced spectroscopic and analytical techniques provide the means to observe and characterize these elusive species, offering a window into the dynamic processes of chemical transformations.

Time-Resolved Spectroscopy

Time-resolved spectroscopic methods are indispensable for monitoring the formation and decay of intermediates on timescales ranging from femtoseconds to seconds.

Transient Absorption (TA) Spectroscopy: This technique is particularly powerful for studying photochemical reactions. By exciting a sample with a short laser pulse (pump) and probing the subsequent changes in absorption with a second, time-delayed pulse (probe), the electronic and structural evolution of transient species can be mapped. For instance, in studies of related metal complexes with pyridine-like ligands, TA spectroscopy has revealed ultrafast events such as ligand dissociation and solvent coordination occurring on femtosecond to picosecond timescales. nih.gov The kinetics of these processes are often influenced by the electronic properties of the substituents on the pyridine ring. nih.gov Although direct studies on this compound are not widely published, it is anticipated that its reaction intermediates, particularly in photochemical processes, could be investigated using this method to track the evolution of excited states and transient radicals.

Kinetic Data from Transient Absorption Spectroscopy of Related Compounds

Compound/System Process Timescale Reference
[Mn(CO)₃(bpy)Br] derivatives in MeCN CO Ligand Loss Femtoseconds (fs) nih.gov
[Mn(CO)₃(bpy)Br] derivatives in MeCN Solvent Coordination Picoseconds (ps) nih.gov
Co(AcAc)₃ in solution Ligand to Metal Charge Transfer Decay 1.5 ± 0.3 ps frontiersin.org

In-Situ and Operando Spectroscopy

Monitoring reactions as they occur (in-situ or operando) provides real-time information on the concentration profiles of reactants, intermediates, and products.

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful non-invasive tool for tracking the progress of reactions in the solution phase. It allows for the direct observation and structural elucidation of intermediates. For example, in the reaction of pyridine-2-carbaldehyde with hydrazine, ¹H NMR kinetic profiles have been used to identify and characterize the presence of bis-hemiaminal intermediates. researchgate.net This technique could be applied to reactions of this compound, such as condensation or derivatization reactions, to obtain structural information and kinetic data on any intermediates formed. researchgate.netnih.gov

In-Situ Infrared (IR) Spectroscopy: Flow chemistry coupled with IR spectroscopy is another potent combination for studying reaction intermediates. The continuous flow setup allows for precise control over reaction time and temperature, while IR spectroscopy provides structural information about functional groups. This is particularly useful for identifying transient species in a reaction mixture as they flow through the system.

Mass Spectrometry-Based Techniques

Mass spectrometry (MS), especially when coupled with other techniques, is highly effective for identifying and structurally characterizing reaction intermediates in the gas phase.

Infrared Ion Spectroscopy (IRIS): This advanced technique combines mass spectrometry with infrared spectroscopy to record gas-phase IR spectra of mass-selected ions. nih.gov By comparing the experimental IRIS spectrum of a suspected intermediate with theoretical spectra calculated using methods like Density Functional Theory (DFT), a definitive structural assignment can be made. This method is exceptionally valuable for distinguishing between isomers of transient species, which would be challenging with MS alone. nih.gov

Computational Modeling

The integration of computational chemistry with experimental studies provides deeper insights into the structures and energetics of reaction intermediates.

Density Functional Theory (DFT): DFT calculations are frequently used to predict the geometries, spectroscopic properties (NMR, IR), and relative stabilities of potential intermediates. researchgate.netnih.gov This theoretical data is crucial for interpreting complex experimental spectra and for proposing plausible reaction mechanisms. For example, computational studies can help determine the order of nucleophilic and electrophilic reactivity by comparing frontier molecular orbitals. nih.gov In the context of this compound, DFT could be employed to model potential intermediates in its various reactions, guiding experimental efforts to detect and characterize them.

By employing this suite of advanced methodologies, researchers can assemble a detailed picture of the reaction pathways of this compound, moving beyond simple reactant-to-product descriptions to a nuanced understanding of the transient species that govern chemical transformations.

Computational and Theoretical Studies on 4 Chloro 3 Methylpicolinaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a important tool in quantum chemistry for investigating the electronic properties of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 4-Chloro-3-methylpicolinaldehyde, this involves calculating the potential energy of various conformations to find the global minimum on the potential energy surface.

The relative orientation of the aldehyde group with respect to the pyridine (B92270) ring is a key conformational feature. Rotation around the C-C bond connecting the aldehyde group to the ring can lead to different conformers. Theoretical calculations, often employing methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the most stable conformer and the energy barriers between different conformations. numberanalytics.com For instance, in related picolinaldehydes, the planarity of the molecule is a significant factor in its stability.

Illustrative Optimized Geometrical Parameters:

ParameterBond/AngleIllustrative Value
Bond LengthC-Cl1.74 Å
C-CH31.52 Å
C=O1.21 Å
C-H (aldehyde)1.10 Å
N-C (pyridine)1.34 Å
Bond AngleC-C-Cl121°
C-C-CH3122°
O=C-H125°
N-C-C (ring)123°

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the chloro and aldehyde groups, combined with the electron-donating methyl group, will influence the energies and distributions of the HOMO and LUMO. The HOMO is likely to be distributed over the pyridine ring and the methyl group, while the LUMO is expected to be localized on the aldehyde group and the carbon atom attached to the chlorine.

Illustrative Frontier Molecular Orbital Data:

The following table provides hypothetical energy values for the frontier molecular orbitals of this compound, which would be obtained from DFT calculations.

Molecular OrbitalEnergy (eV)
HOMO-6.85
LUMO-2.15
HOMO-LUMO Gap4.70 eV

These values would be critical in understanding its behavior in chemical reactions, for instance, predicting the sites for nucleophilic or electrophilic attack.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. numberanalytics.com It is plotted on the electron density surface, with colors indicating different potential values. Regions of negative potential (typically colored red) are electron-rich and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the ESP map would likely show a region of high negative potential around the oxygen atom of the aldehyde group and the nitrogen atom of the pyridine ring, making them potential sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atom of the aldehyde group and the carbon atoms attached to the chlorine and in the pyridine ring would exhibit positive potential, indicating their susceptibility to nucleophilic attack. researchgate.netpearson.com

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Identification and Energy Barrier Calculations

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. Identifying the geometry of the transition state and calculating its energy relative to the reactants (the activation energy or energy barrier) are crucial for understanding the reaction's kinetics. youtube.comrsc.org

For reactions involving this compound, such as a nucleophilic addition to the carbonyl group, computational methods can be used to locate the transition state structure. This involves searching the potential energy surface for a first-order saddle point, which is a maximum along the reaction coordinate but a minimum in all other degrees of freedom. The energy of this transition state determines the reaction rate.

Illustrative Energy Profile Data for a Hypothetical Reaction:

This table shows hypothetical energy values for a reaction involving this compound, such as its reaction with a nucleophile.

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Nucleophile)0.0
Transition State+15.2
Products-5.8

This data would suggest a moderately fast exothermic reaction.

Reaction Coordinate Analysis

A reaction coordinate is a one-dimensional coordinate that represents the progress of a reaction. By calculating the energy of the system at various points along the reaction coordinate, from reactants to products through the transition state, a reaction energy profile can be constructed. This analysis, often referred to as an Intrinsic Reaction Coordinate (IRC) calculation, confirms that the identified transition state indeed connects the desired reactants and products.

The shape of the reaction energy profile provides detailed information about the mechanism, including the presence of any intermediates and the rate-determining step of the reaction. For this compound, this analysis could be applied to various potential reactions, such as oxidation, reduction, or substitution reactions, to provide a comprehensive understanding of its chemical reactivity.

Molecular Dynamics Simulations for Conformational Space Exploration

Currently, there is a lack of publicly available scientific literature detailing molecular dynamics (MD) simulations specifically focused on this compound. MD simulations are powerful computational methods used to explore the conformational space of a molecule by simulating its atomic motions over time. nih.govmdpi.com This technique provides valuable insights into the flexibility, stability, and accessible shapes a molecule can adopt, which are crucial for understanding its interactions with biological targets. nih.gov

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to predict the trajectory of each atom. rsc.orgplos.org By analyzing these trajectories, researchers can identify the most stable low-energy conformations and understand the dynamics of transitions between different shapes. nih.gov While general principles of MD simulations are well-established for organic molecules, specific studies applying this methodology to this compound have not been reported in the reviewed literature. rsc.org

Quantitative Structure-Property Relationships (QSPR) based on Theoretical Descriptors

No specific Quantitative Structure-Property Relationship (QSPR) studies for this compound have been identified in the available literature. QSPR models are theoretical frameworks that aim to predict the properties of a chemical compound based on its molecular structure. These models rely on the calculation of various molecular descriptors, which are numerical values that encode different aspects of the molecule's topology, geometry, and electronic structure.

The development of a QSPR model involves a statistical correlation between these calculated descriptors and an experimentally determined property of interest. While the theoretical descriptors for this compound can be computed using various software, the absence of published experimental data and dedicated QSPR studies for this compound prevents the reporting of any specific models or their predictive capabilities.

Computational Docking Studies for Ligand-Receptor Interactions (Purely for binding affinity, not biological effects)

There are no specific computational docking studies in the public domain that investigate the binding affinity of this compound with any particular receptor. Computational docking is a molecular modeling technique used to predict the preferred orientation of a molecule (ligand) when it binds to a second molecule (receptor), typically a protein. nih.gov The primary goal of these studies, in this context, is to estimate the binding affinity, often expressed as a docking score in units of kcal/mol, which indicates the strength of the interaction. researchgate.netmdpi.com

Docking algorithms explore various possible binding poses of the ligand within the receptor's binding site and use a scoring function to rank them. nih.gov A lower docking score generally suggests a higher binding affinity. nih.gov Although this is a widely used technique in drug discovery and computational chemistry, specific research applying it to this compound has not been found. researchgate.netmdpi.com Therefore, no data on its binding affinity to any receptor can be presented.

Advanced Applications of 4 Chloro 3 Methylpicolinaldehyde in Chemical Research

Contributions to Materials Science Research

Precursors for Organic Electronic Materials

The functional group combination in 4-Chloro-3-methylpicolinaldehyde, featuring an aldehyde on a substituted pyridine (B92270) ring, suggests its potential as a building block for larger conjugated systems relevant to organic electronics. The aldehyde group offers a reactive site for condensation reactions, such as Knoevenagel or Wittig reactions, which are instrumental in extending π-conjugated systems. These reactions could potentially allow for the synthesis of novel organic dyes, semiconductors, or components of organic light-emitting diodes (OLEDs).

The electron-withdrawing nature of the chloro- and aldehyde-substituted pyridine ring could be exploited to tune the electronic properties of resulting materials. For instance, incorporating this unit into a polymer backbone could influence the material's electron affinity and charge transport characteristics.

Hypothetical Reaction Scheme:

Reactant AReactant BProduct TypePotential Application
This compoundActive methylene (B1212753) compoundMerocyanine dyeOrganic photovoltaics
This compoundPhosphonium (B103445) ylideSubstituted stilbeneOrganic semiconductor

This table is illustrative and based on general chemical principles, as direct research on this compound for these applications is not currently published.

Components in the Synthesis of Metal-Organic Frameworks (MOFs)

In the design of metal-organic frameworks, substituted pyridyl ligands are frequently employed due to the coordinating ability of the pyridine nitrogen atom. The aldehyde functionality of this compound could be chemically modified to introduce coordinating groups, such as carboxylates or azoles, which are well-suited for MOF construction. For example, oxidation of the aldehyde to a carboxylic acid would yield 4-chloro-3-methylpicolinic acid, a bifunctional linker capable of forming robust coordination polymers.

Alternatively, the aldehyde could be used to template the formation of more complex ligand structures through Schiff base condensation with amines. This approach allows for the systematic design of ligands with varying lengths and geometries, which in turn dictates the topology and pore environment of the resulting MOF. The presence of the chloro and methyl substituents on the pyridine ring could also influence the framework's properties, potentially affecting its thermal stability, porosity, and catalytic activity.

Potential Ligand Synthesis from this compound:

Reaction TypeResulting LigandPotential MOF Property
Oxidation4-Chloro-3-methylpicolinic acidEnhanced framework stability
Schiff base condensationN-salicylidene-4-chloro-3-methylpicolinamineLuminescent sensing

This table represents potential synthetic pathways, as direct utilization of this compound in MOF synthesis has not been reported in the literature.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemical processes is a major driver in modern synthetic chemistry. Future research in this area will likely focus on developing more environmentally friendly and efficient methods for the synthesis of 4-Chloro-3-methylpicolinaldehyde. One promising avenue is the use of iron(III) catalysis, which is an earth-abundant and less toxic metal, in combination with sustainable raw materials. rsc.org The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, will also be crucial for improving efficiency and reducing waste. rsc.org

Another area of interest is the use of alternative reagents and reaction conditions. For instance, a patented method for a related compound, 4-chloro-3-methoxy-2-methylpyridine-N-oxide, utilizes a phosphotungstic acid solution as a catalyst for an oxidation reaction with hydrogen peroxide. patsnap.com This approach offers mild reaction conditions and high yields, suggesting that similar catalytic systems could be developed for the synthesis of this compound, potentially avoiding the use of harsh or stoichiometric oxidants. patsnap.com

Investigation of Unconventional Reactivity Patterns

The reactivity of this compound is largely dictated by its aldehyde and chloro-substituted pyridine (B92270) functionalities. However, there is significant scope for exploring unconventional reactivity patterns. For example, the steric hindrance around the aldehyde group, influenced by the adjacent methyl group, could be exploited to achieve unique selectivities in reactions. nih.gov

Future studies could investigate the participation of the pyridine nitrogen in directing reactions at other positions on the ring or influencing the reactivity of the aldehyde group through non-covalent interactions. Research into the synthesis of fused heterocyclic systems starting from similar structures, such as 2-chloroquinoline-3-carbaldehyde, highlights the potential for this compound to serve as a precursor to novel and complex molecular architectures. nih.gov

Exploration of Stereoselective Syntheses

The introduction of chirality is a critical step in the synthesis of many bioactive molecules. While this compound itself is achiral, its derivatives can possess stereocenters. Future research should focus on the development of stereoselective syntheses that utilize this compound as a starting material. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions involving the aldehyde group.

For instance, the stereoselective addition of nucleophiles to the aldehyde is a fundamental transformation that could lead to the synthesis of chiral alcohols. Methodologies developed for the stereoselective synthesis of other complex molecules, such as trans-3-methylidenetetrahydropyran-4-ones, which involve the creation of new stereocenters, could provide inspiration for similar strategies with this compound. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and the ability to rapidly screen and optimize reaction conditions. mt.com The application of these technologies to the synthesis and derivatization of this compound is a largely unexplored but highly promising area of research.

Flow chemistry can enable the safe handling of potentially hazardous reagents and intermediates, and the precise control over reaction parameters can lead to higher yields and purities. mt.com Automated platforms can be used to perform a large number of reactions in parallel, accelerating the discovery of new derivatives and their properties.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for process optimization and control. The use of advanced spectroscopic techniques for real-time, in-situ monitoring of reactions involving this compound is a key future research direction. Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) can provide valuable information about the formation of intermediates and products as the reaction progresses. mt.com

By continuously monitoring the reaction, researchers can gain insights into the reaction pathway, identify potential bottlenecks, and optimize parameters such as temperature, pressure, and reagent addition rates to maximize yield and minimize by-product formation. mt.com

High-Throughput Computational Screening for New Chemical Transformations

Computational chemistry and high-throughput screening methods are powerful tools for accelerating the discovery of new chemical reactions and catalysts. biorbic.com These approaches can be used to predict the reactivity of this compound with a wide range of reagents and catalysts, allowing researchers to prioritize the most promising candidates for experimental investigation.

By screening virtual libraries of catalysts and substrates, it may be possible to identify novel transformations that would be difficult to discover through traditional experimental approaches alone. This can lead to the development of more efficient and selective methods for the synthesis of valuable compounds derived from this compound. biorbic.com

Q & A

Q. Advanced: How to optimize regioselectivity and minimize byproducts in Friedel-Crafts alkylation for this compound synthesis?

Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃, FeCl₃) to enhance para-selectivity. For example, AlCl₃ at 0°C reduces ortho-byproduct formation by 30% compared to FeCl₃ .
  • Kinetic Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to monitor reaction progress and quantify intermediates .
  • Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to predict transition states and optimize reaction coordinates .

Basic: What analytical techniques are suitable for characterizing this compound?

Q. Methodological Answer :

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify chloro and methyl groups via chemical shifts (δ 2.4 ppm for methyl, δ 8.1–8.5 ppm for aromatic protons) .
    • IR Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .
  • Chromatography : Use GC-MS (DB-5 column, 70 eV EI) to verify purity (>98%) and molecular ion peak (m/z ~169) .

Q. Advanced: How to resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?

Methodological Answer :

  • 2D NMR : Perform NOESY or HSQC to distinguish between structural isomers or rotational conformers. For example, NOE between aldehyde proton and methyl group confirms spatial proximity .
  • X-ray Crystallography : Resolve ambiguous structures by growing single crystals (solvent: dichloromethane/hexane) and analyzing unit cell parameters .

Basic: How to assess the thermal stability of this compound?

Q. Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂. Typical decomposition onset: ~180°C .
  • Differential Scanning Calorimetry (DSC) : Detect melting points and exothermic events (e.g., polymerization) between 50–150°C .

Q. Advanced: What mechanistic insights can be gained from Arrhenius parameters during thermal degradation?

Methodological Answer :

  • Kinetic Studies : Perform isothermal TGA at multiple temperatures (e.g., 150–200°C) to calculate activation energy (Eₐ) via the Flynn-Wall-Ozawa method. For analogous chlorophenols, Eₐ ranges 80–120 kJ/mol .
  • Degradation Pathway Modeling : Use LC-MS to identify degradation products (e.g., decarboxylated or dimerized species) .

Basic: What are the safety protocols for handling this compound?

Q. Methodological Answer :

  • Waste Management : Segregate halogenated waste and dispose via certified agencies (e.g., incineration at >1100°C) .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and vapor-resistant goggles during synthesis .

Q. Advanced: How to design toxicity assays for novel derivatives of this compound?

Methodological Answer :

  • In Vitro Testing : Use HepG2 cells to measure IC₅₀ values (MTT assay, 24–48 hr exposure). Include positive controls (e.g., cisplatin) and normalize to solvent-only groups .
  • Ecotoxicology : Follow OECD Guideline 201 for algal growth inhibition tests (72-hr EC₅₀) .

Basic: How to navigate literature gaps on this compound?

Q. Methodological Answer :

  • Keyword Strategy : Search synonyms (e.g., “3-methyl-4-chloropicolinaldehyde,” CAS registry variations) across SciFinder and Reaxys .
  • Patent Mining : Use USPTO or Espacenet to identify industrial applications (e.g., agrochemical intermediates) .

Q. Advanced: What statistical methods address conflicting bioactivity data in existing studies?

Methodological Answer :

  • Meta-Analysis : Apply random-effects models (RevMan software) to aggregate IC₅₀ values from disparate sources. Assess heterogeneity via I² statistics .
  • QSAR Modeling : Develop predictive models (e.g., partial least squares regression) using molecular descriptors (logP, polar surface area) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.